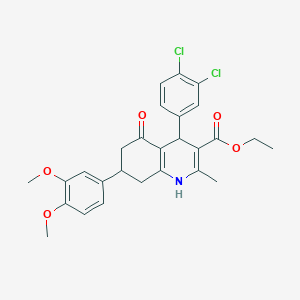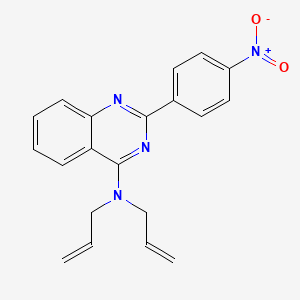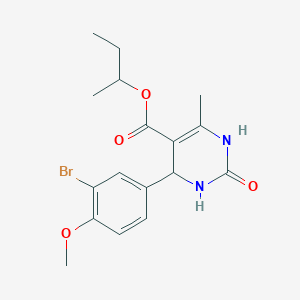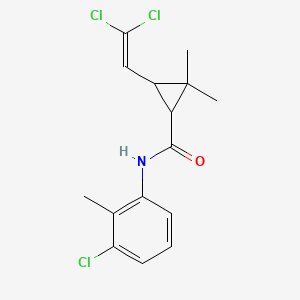![molecular formula C24H24N4O3S B15034108 (6Z)-5-imino-2-(2-methylpropyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034108.png)
(6Z)-5-imino-2-(2-methylpropyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-5-Imino-2-(2-methylpropyl)-6-{[4-(2-phenoxyethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiadiazole ring fused with a pyrimidine ring, along with various functional groups, contributes to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-2-(2-methylpropyl)-6-{[4-(2-phenoxyethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiadiazole Ring: Starting with the appropriate thiosemicarbazide derivative, cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) can form the thiadiazole ring.
Pyrimidine Ring Construction: The thiadiazole intermediate can then be reacted with a suitable nitrile or amidine derivative to form the fused pyrimidine ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the imino or phenyl groups, leading to the formation of oxo or hydroxyl derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products Formed
Oxidation Products: Oxo derivatives, hydroxylated compounds.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenoxyethoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalytic applications.
Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiadiazolo[3,2-a]pyrimidines have shown potential as antimicrobial agents, and this compound may exhibit similar properties.
Anticancer Research: The compound’s ability to interact with biological targets could make it a candidate for anticancer drug development.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-2-(2-methylpropyl)-6-{[4-(2-phenoxyethoxy)phenyl]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Benzothiadiazoles: Compounds with a benzene ring fused to a thiadiazole ring.
Uniqueness
The presence of the phenoxyethoxyphenyl group and the specific imino and isobutyl substituents make this compound unique, potentially leading to distinct biological activities and chemical reactivity compared to other thiadiazolo[3,2-a]pyrimidines.
Properties
Molecular Formula |
C24H24N4O3S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(6Z)-5-imino-2-(2-methylpropyl)-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O3S/c1-16(2)14-21-27-28-22(25)20(23(29)26-24(28)32-21)15-17-8-10-19(11-9-17)31-13-12-30-18-6-4-3-5-7-18/h3-11,15-16,25H,12-14H2,1-2H3/b20-15-,25-22? |
InChI Key |
ZEOYMJWQRMPNDF-JRCZNVDKSA-N |
Isomeric SMILES |
CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC=C4)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)CC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC=C4)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-5-imino-6-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034038.png)

![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034049.png)

![2-(dimethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B15034054.png)
![2-chloro-4-(5-{(Z)-[1-(3-ethoxyphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B15034056.png)
![4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B15034068.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B15034071.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15034082.png)
![3-(2-Methylprop-2-EN-1-YL)-2-sulfanylidene-2,3,4,6-tetrahydro-1H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15034087.png)
![(3Z)-1-methyl-3-[4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15034096.png)

![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15034135.png)

